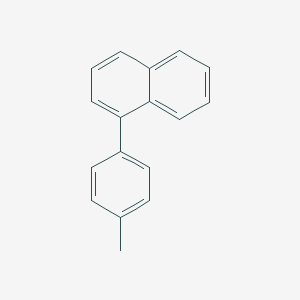
1-(4-Methylphenyl)naphthalene
概要
説明
1-(4-Methylphenyl)naphthalene, also known as 4-methylnaphthalene, is an organic compound with the molecular formula C12H10. It is a colorless liquid with a strong, aromatic odor and is commonly used as a solvent in various industrial applications. This compound is of great interest to researchers due to its unique properties and potential applications in various fields.
作用機序
The exact mechanism of action of 1-(4-Methylphenyl)naphthalene is not fully understood. However, it is believed to interact with various cellular components, including enzymes and proteins, to produce its effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be responsible for its potential therapeutic effects.
生化学的および生理学的効果
1-(4-Methylphenyl)naphthalene has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 1-(4-Methylphenyl)naphthalene in lab experiments is its high solubility in various solvents, which makes it easy to work with. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 1-(4-Methylphenyl)naphthalene. One area of interest is its potential use in the development of new materials for organic electronics. Additionally, it may be investigated for its potential use in the treatment of various diseases, including cancer and inflammation. Further studies may also be conducted to better understand its mechanism of action and potential side effects.
科学的研究の応用
1-(4-Methylphenyl)naphthalene has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent thermal stability. It has also been used as a solvent in the production of carbon nanotubes and graphene. Additionally, it has been investigated for its potential use as a lubricant and fuel additive.
特性
CAS番号 |
27331-34-6 |
|---|---|
製品名 |
1-(4-Methylphenyl)naphthalene |
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
1-(4-methylphenyl)naphthalene |
InChI |
InChI=1S/C17H14/c1-13-9-11-15(12-10-13)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChIキー |
JTZVTVSSLYYVAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
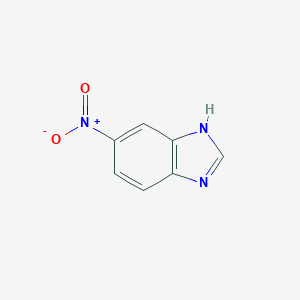
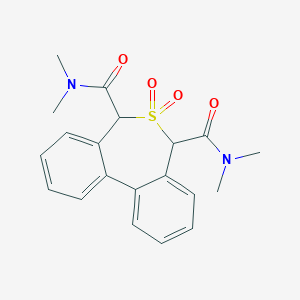
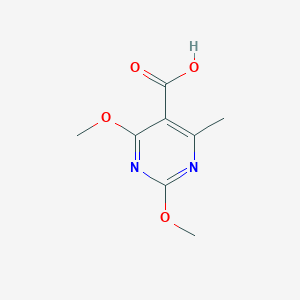
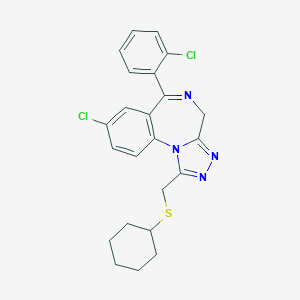
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
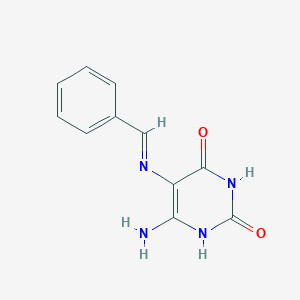
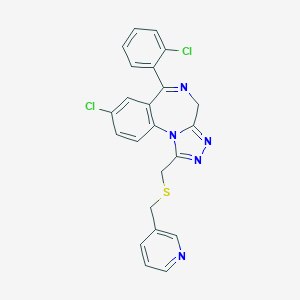
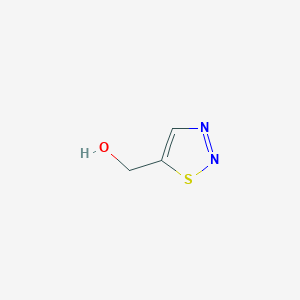
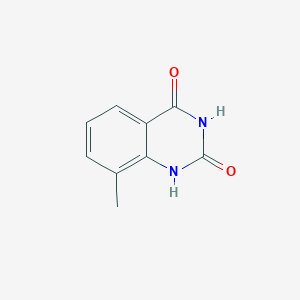
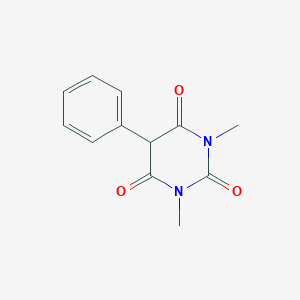
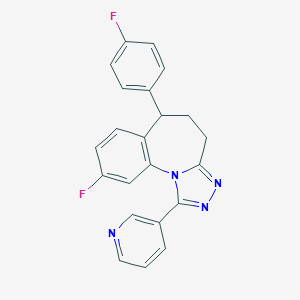
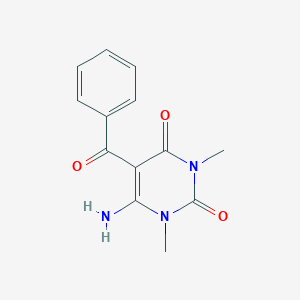
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)